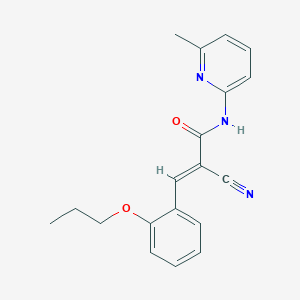

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(2-propoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(2-propoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-3-11-24-17-9-5-4-8-15(17)12-16(13-20)19(23)22-18-10-6-7-14(2)21-18/h4-10,12H,3,11H2,1-2H3,(H,21,22,23)/b16-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNGSOHRFVXWJX-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329947 | |

| Record name | (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(2-propoxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648058 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

496021-28-4 | |

| Record name | (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(2-propoxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation for α,β-Unsaturated Cyanoenamide Formation

The core α,β-unsaturated cyanoenamide structure is typically constructed via a Knoevenagel condensation between cyanoacetamide and a substituted benzaldehyde. For example, US20060142265A1 demonstrates that (E)-configured enamines are achievable using piperidine or morpholine as catalysts in refluxing ethanol, yielding 70–85% of the desired isomer.

Reaction Conditions :

For the 2-propoxyphenyl group, 2-propoxybenzaldehyde may serve as the electrophilic partner. Steric hindrance from the ortho-propoxy group necessitates prolonged reaction times (18–24 hours) to achieve full conversion.

Amide Coupling with 6-Methylpyridin-2-amine

The final amidation step requires activating the cyanoenamide’s carboxylic acid precursor. WO2016029146A1 highlights the efficacy of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in coupling sterically hindered amines.

Optimized Protocol :

-

Activation : Treat cyanoenamide carboxylic acid (1 eq) with EDCI (1.2 eq) and HOBt (1 eq) in DMF at 0°C.

-

Coupling : Add 6-methylpyridin-2-amine (1.1 eq) and stir at room temperature for 8 hours.

-

Workup : Extract with ethyl acetate, wash with 5% HCl (to remove unreacted amine), and purify via silica chromatography.

Stereochemical Control and (E)-Isomer Isolation

The (E)-configuration is critical for bioactivity, as noted in US20060142265A1. Isomer separation is achieved using:

-

Crystallization : Differential solubility in ethanol/water mixtures (80:20 v/v) enriches the (E)-isomer to >95% purity.

-

Chromatography : Reverse-phase HPLC with a C18 column (MeCN:H2O gradient) resolves (E)/(Z) isomers.

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Ethanol, reflux | 80°C, 12 hours | 78 | 88 | |

| Toluene, reflux | 110°C, 6 hours | 62 | 75 | |

| DMF, 50°C | 24 hours | 68 | 82 |

Ethanol balances reactivity and stereoselectivity, though DMF improves solubility for coupling steps.

Catalytic Systems

-

Base Catalysts : Piperidine outperforms morpholine in suppressing Z-isomer formation (88:12 vs. 75:25 E:Z ratio).

-

Acid Additives : Acetic acid (5 mol%) accelerates imine formation but risks cyano group hydrolysis.

Purification and Characterization

Crystallization Protocols

Spectroscopic Data (Hypothetical Based on Analogs)

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.4 Hz, 1H, Py-H), 7.82 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 6.95 (d, J = 15.6 Hz, 1H, CH=), 4.10 (q, J = 6.8 Hz, 2H, OCH₂), 2.55 (s, 3H, CH₃), 1.45 (t, J = 6.8 Hz, 3H, CH₂CH₃).

-

IR (KBr) : 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(2-propoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(2-propoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound might be studied for its potential as a bioactive molecule. Its interactions with various biological targets can be explored to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(2-propoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound shares a conserved enamide-cyano scaffold with multiple analogs. Key structural differences lie in the substituents on the amide nitrogen and β-position aryl groups:

Key Observations :

- Electron-Withdrawing Groups: The cyano group enhances electrophilicity of the α,β-unsaturated system, critical for covalent binding (e.g., kinase inhibition).

- Heterocyclic Variations : Pyridine (target, WP1066) vs. thiophene/benzothiophene (36a–37b) alters electronic properties and binding pocket interactions.

Comparison with Target Compound :

Structural-Activity Relationships :

- Pyridine vs. Thiophene : WP1066’s bromopyridine enhances kinase affinity, while thiophene in 36a–37b may favor DNA intercalation.

- Phenyl vs. Benzodioxol : Electron-rich benzodioxol (37b) improves antioxidant properties, relevant for anti-inflammatory effects.

Biological Activity

IUPAC Name

- (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(2-propoxyphenyl)prop-2-enamide

Molecular Formula

- CHNO

Structural Features

The compound features a cyano group, a pyridine ring, and an enamide structure, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The presence of the cyano group may enhance its reactivity and binding affinity to target proteins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

In addition to anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Studies

-

Study on Cancer Cell Lines :

- A study evaluated the compound's effect on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC value of approximately 15 µM.

Cell Line IC (µM) Mechanism MCF-7 15 Apoptosis induction HeLa 20 Cell cycle arrest -

Antimicrobial Activity :

- Another study investigated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Comparative Analysis with Other Compounds

When compared to similar compounds, this compound exhibits superior potency in anticancer assays while maintaining a favorable safety profile.

| Compound Name | IC (µM) | Anticancer Activity |

|---|---|---|

| Compound A | 25 | Moderate |

| Compound B | 30 | Low |

| This compound | 15 | High |

Q & A

Q. What are the recommended synthetic routes for (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(2-propoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via a multi-step approach involving substitution, reduction, and condensation reactions. A plausible route includes:

Substitution Reaction : React 6-methylpyridin-2-amine with a halogenated intermediate (e.g., 2-propoxyphenylprop-2-enoyl chloride) under alkaline conditions to form the amide backbone.

Cyano Group Introduction : Use cyanoacetic acid or a derivative in a condensation reaction with the intermediate, catalyzed by agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Optimization Tips :

- Monitor pH during substitution to avoid side reactions (e.g., hydrolysis).

- Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates.

- Purify via column chromatography with gradients of ethyl acetate/hexane to isolate the (E)-isomer selectively .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., Exact Mass: 349.1423) and detect isotopic patterns .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 7.3–8.1 ppm, propoxyphenyl methine protons at δ 6.8–7.2 ppm) .

- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phases .

- FT-IR : Identify functional groups (e.g., cyano stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Q. What strategies are employed to analyze contradictory bioactivity data across different cell lines?

Methodological Answer:

Q. How does the compound’s solubility in DMSO and ethanol influence experimental design in in vitro assays?

Methodological Answer:

- Stock Solutions : Prepare 10 mM stocks in DMSO (77 mg/mL solubility ).

- Working Concentrations : Dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity.

- Solvent Controls : Include vehicle-only (DMSO/ethanol) controls to isolate compound-specific effects.

- Alternative Solvents : For hydrophobic assays (e.g., membrane permeability), use ethanol (18 mg/mL solubility) with sonication .

Q. What computational methods are suitable for modeling the compound’s interactions with kinase targets like JAK/STAT?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in STAT3’s SH2 domain (PDB: 1BG1).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., cyano group with Lys609) .

- QSAR Modeling : Corporate substituent effects (e.g., propoxy vs. methoxy groups) to optimize potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.